molecular formula C10H11Br B13876685 5-bromo-2-methyl-2,3-dihydro-1H-indene CAS No. 88632-84-2

5-bromo-2-methyl-2,3-dihydro-1H-indene

Cat. No.: B13876685
CAS No.: 88632-84-2
M. Wt: 211.10 g/mol
InChI Key: SGVVBJHMYGKAOF-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11Br It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indene typically involves the bromination of 2-methyl-2,3-dihydro-1H-indene. One common method is to react 2-methyl-2,3-dihydro-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine gas or bromine solutions in appropriate solvents can facilitate the bromination process on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.

    Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include the corresponding hydrogenated indene derivatives.

Scientific Research Applications

5-Bromo-2-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Methyl-2,3-dihydro-1H-indene: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.

    2,3-Dihydro-1H-indene: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness

5-Bromo-2-methyl-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential applications compared to its analogs. The bromine atom enhances its utility in substitution reactions, while the methyl group influences its overall chemical behavior.

Properties

CAS No.

88632-84-2

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-4-8-2-3-10(11)6-9(8)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

SGVVBJHMYGKAOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

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